molecular formula C15H22O2 B12039640 3-[4-(3-methylbutyl)phenyl]butanoic Acid CAS No. 65189-79-9

3-[4-(3-methylbutyl)phenyl]butanoic Acid

Cat. No.: B12039640
CAS No.: 65189-79-9
M. Wt: 234.33 g/mol
InChI Key: ANHVCHYRRRCGAF-UHFFFAOYSA-N
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Description

3-[4-(3-Methylbutyl)phenyl]butanoic Acid is a branched-chain carboxylic acid featuring a phenyl ring substituted with a 3-methylbutyl group at the para position and a butanoic acid side chain. Key structural elements include:

  • Aromatic core: A para-substituted phenyl ring.
  • Alkyl chain: A 3-methylbutyl group (isoamyl group) attached to the phenyl ring.

This compound’s structural framework suggests applications in medicinal chemistry (e.g., as a fatty acid mimetic or receptor ligand) or as an intermediate in organic synthesis .

Properties

CAS No.

65189-79-9

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

3-[4-(3-methylbutyl)phenyl]butanoic acid

InChI

InChI=1S/C15H22O2/c1-11(2)4-5-13-6-8-14(9-7-13)12(3)10-15(16)17/h6-9,11-12H,4-5,10H2,1-3H3,(H,16,17)

InChI Key

ANHVCHYRRRCGAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=CC=C(C=C1)C(C)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-methylbutyl)phenyl]butanoic Acid typically involves the alkylation of a phenylacetic acid derivative with a suitable alkyl halide. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phenylacetic acid, followed by the addition of the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-[4-(3-methylbutyl)phenyl]butanoic Acid .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-methylbutyl)phenyl]butanoic Acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like nitric acid (HNO3) for nitration .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

3-[4-(3-methylbutyl)phenyl]butanoic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(3-methylbutyl)phenyl]butanoic Acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring and alkyl side chain can interact with hydrophobic regions of proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring’s substitution pattern significantly impacts solubility, lipophilicity, and biological activity.

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
3-[4-(3-Methylbutyl)phenyl]butanoic Acid 4-(3-Methylbutyl) ~262.35* N/A Hypothesized intermediate in drug synthesis
4-(3-Methylphenoxy)butanoic Acid 3-Methylphenoxy 194.23 N/A Higher polarity due to ether linkage
(S)-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic Acid (CATPB) 4-(Trifluoromethyl) 413.78 N/A FFA2 receptor ligand; enhanced metabolic stability from CF₃ group
4-(4-Methylphenyl)butanoic Acid 4-Methyl 178.23 N/A Increased hydrophobicity

*Calculated based on molecular formula.

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl in CATPB) enhance stability and binding affinity to hydrophobic pockets in receptors .
  • Ether linkages (e.g., 4-(3-methylphenoxy)butanoic acid) improve solubility but reduce lipophilicity compared to alkyl chains .

Heterocyclic and Amino-Substituted Derivatives

The incorporation of heterocycles or amino groups modulates electronic properties and bioactivity.

Compound Name Structural Feature Molecular Weight (g/mol) Melting Point (°C) Applications Reference
3-(1H-Benzimidazol-2-yl)-4-(3-methylphenylamino)butanoic Acid (3a) Benzimidazole + 3-methylphenylamino 335.38 187–188 Antiproliferative activity; stable crystalline form
(R)-4-Amino-3-phenylbutanoic Acid Amino group at C4 193.23 N/A Building block for peptide synthesis
4-[3-Chloro-4-methoxyphenylamino]butanoic Acid Sulfonamide + chloro/methoxy groups 347.81 N/A Potential protease inhibitor

Key Observations :

  • Benzimidazole derivatives (e.g., 3a) exhibit higher melting points (>180°C) due to strong intermolecular hydrogen bonding and π-π stacking .
  • Amino-substituted analogs (e.g., BP 2090) are critical in peptidomimetics, offering sites for further functionalization .

Fluorinated and Halogenated Analogs

Halogenation and fluorination are common strategies to optimize drug-like properties.

Compound Name Halogen/Fluorine Position Molecular Weight (g/mol) Key Properties Reference
(2R)-2-[4-(3-Fluoro-4-methylphenyl)-3-(trifluoromethyl)phenyl]butanoic Acid 3-Fluoro + 4-CF₃ 358.32 Enhanced metabolic resistance
3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic Acid 4-Fluoro + 3-methyl 210.24 Improved bioavailability
CATPB ((S)-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic Acid) 3-Chloro + 4-CF₃ 413.78 High receptor binding affinity

Key Observations :

  • Fluorine atoms improve membrane permeability and resistance to oxidative metabolism .

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